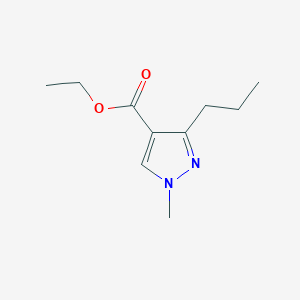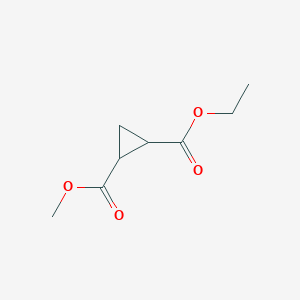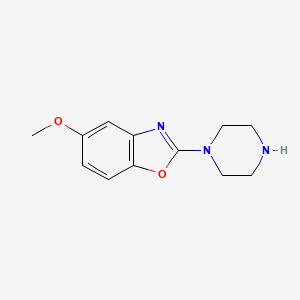![molecular formula C16H9FN2O B13981572 3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile CAS No. 856570-76-8](/img/structure/B13981572.png)
3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile is a heterocyclic compound that combines a furan ring, a pyridine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile typically involves multi-step reactions. One common approach is the coupling of 5-fluoropyridine with a furan derivative, followed by the introduction of the benzonitrile group. The reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide. The reactions are usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted pyridines.
Scientific Research Applications
3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors
Mechanism of Action
The mechanism of action of 3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(5-Chloropyridin-2-yl)furan-2-yl]benzonitrile
- 3-[3-(5-Bromopyridin-2-yl)furan-2-yl]benzonitrile
- 3-[3-(5-Methylpyridin-2-yl)furan-2-yl]benzonitrile
Uniqueness
3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring high specificity and stability .
Properties
CAS No. |
856570-76-8 |
|---|---|
Molecular Formula |
C16H9FN2O |
Molecular Weight |
264.25 g/mol |
IUPAC Name |
3-[3-(5-fluoropyridin-2-yl)furan-2-yl]benzonitrile |
InChI |
InChI=1S/C16H9FN2O/c17-13-4-5-15(19-10-13)14-6-7-20-16(14)12-3-1-2-11(8-12)9-18/h1-8,10H |
InChI Key |
CEXRCHHMPCYJNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CO2)C3=NC=C(C=C3)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




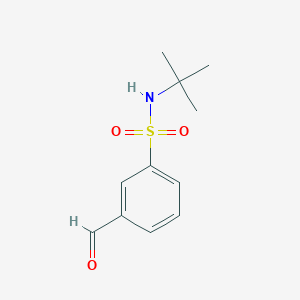
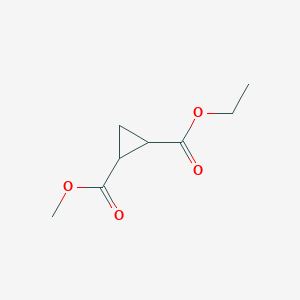
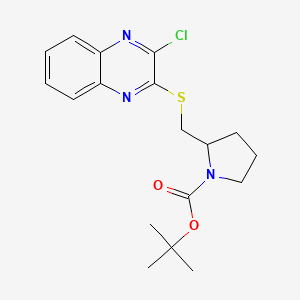
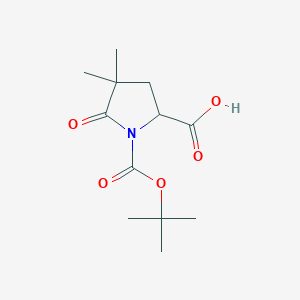
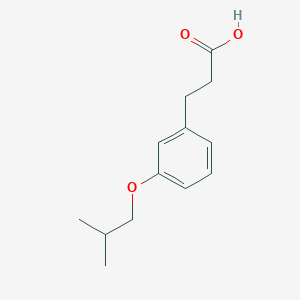
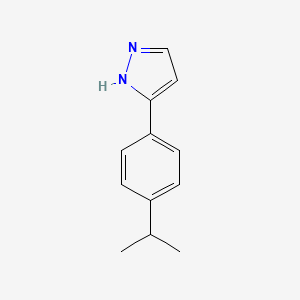
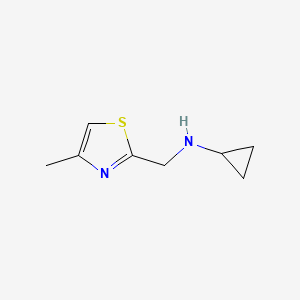
![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)
